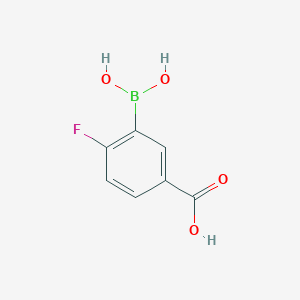

5-Carboxy-2-fluorophenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis Research

Arylboronic acids are most renowned for their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemimpex.commdpi.com This reaction, which was recognized with the Nobel Prize in Chemistry in 2010, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acid derivatives. nih.gov Beyond this, arylboronic acids are utilized in a variety of other transformations, including C-N and C-O cross-coupling reactions (Chan-Lam coupling), and as catalysts in their own right for reactions such as amide bond formation and Friedel-Crafts alkylations. nih.gov Their stability, generally low toxicity, and ease of handling contribute to their widespread use in academic and industrial research. nih.gov

The Role of Halogenated and Carboxyl-Functionalized Arylboronic Acids in Advanced Chemical Research

The introduction of halogen and carboxyl functional groups onto the arylboronic acid scaffold significantly modulates the compound's reactivity and properties, opening up new avenues for research and application.

The presence of a fluorine atom, as in 5-Carboxy-2-fluorophenylboronic acid, imparts unique electronic properties. Fluorine is a highly electronegative atom, and its presence on the aromatic ring can influence the Lewis acidity of the boronic acid moiety. This increased acidity can be crucial for enhancing reactivity in certain catalytic processes and for tuning the binding affinity of the boronic acid to diols, a property exploited in the development of sensors and biomedical applications. nsf.gov

Specific Research Focus on this compound within Contemporary Chemical Science

The specific combination of a fluorine atom at the 2-position and a carboxyl group at the 5-position of the phenylboronic acid core makes this compound a compound of particular interest in several areas of chemical research. Its primary role is as a versatile building block in the synthesis of more complex molecules. cymitquimica.comchemdad.com

In medicinal chemistry, this compound serves as an intermediate in the development of new therapeutic agents. The presence of both the boronic acid and carboxylic acid moieties allows for its incorporation into larger structures designed to interact with specific biological targets, such as enzymes. chemimpex.com

In materials science, this compound is used in the functionalization of nanoparticles. nsf.govmdpi.com The boronic acid can bind to diol-containing surfaces, while the carboxylic acid provides a point of attachment for other molecules, enabling the creation of tailored nanomaterials for applications in drug delivery and diagnostics. nsf.govmdpi.com

Overview of Research Methodologies and Theoretical Frameworks Applied to this Compound

The study of this compound and related compounds employs a combination of experimental and theoretical methods to elucidate their structure, properties, and reactivity.

Experimental Methodologies:

Synthesis: The preparation of this compound typically involves multi-step synthetic sequences, often starting from a commercially available substituted bromobenzene.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F NMR) are crucial for confirming the structure and purity of the synthesized compound. mdpi.com Infrared (IR) spectroscopy is used to identify the presence of the characteristic functional groups.

Crystallographic Analysis: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the solid state, providing valuable insights into intermolecular interactions like hydrogen bonding.

Theoretical and Computational Frameworks:

Density Functional Theory (DFT): DFT calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules like this compound. researchgate.netrjb.ro These calculations can predict properties such as the distribution of electron density, the energies of molecular orbitals, and the stability of different conformations.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis: The energies and shapes of the HOMO and LUMO, often calculated using DFT, provide insights into the molecule's chemical reactivity and its ability to participate in electronic transitions. researchgate.netrjb.ro

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions within the molecule, helping to understand the nature of bonding and the influence of substituents on the electronic properties of the boronic acid and carboxylic acid groups. researchgate.netrjb.ro

These combined experimental and theoretical approaches provide a comprehensive understanding of the chemical nature of this compound and guide its application in various fields of scientific research.

Chemical Compound Data

| Property | Value | Source(s) |

| Compound Name | This compound | cymitquimica.com |

| CAS Number | 874219-59-7 | cymitquimica.com |

| Molecular Formula | C₇H₆BFO₄ | cymitquimica.com |

| Molecular Weight | 183.93 g/mol | cymitquimica.com |

| Appearance | White to almost white powder or crystal | cymitquimica.com |

| Melting Point | 224-226 °C | chemdad.commatrixscientific.com |

| Synonyms | 3-Borono-4-fluorobenzoic acid, 2-Fluoro-5-carboxybenzeneboronic acid | cymitquimica.com |

Structure

2D Structure

Properties

IUPAC Name |

3-borono-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZPFWJYAFZZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619072 | |

| Record name | 3-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-59-7 | |

| Record name | 3-Borono-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Borono-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Carboxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 5 Carboxy 2 Fluorophenylboronic Acid

Methodologies for the Chemical Synthesis of 5-Carboxy-2-fluorophenylboronic Acid Precursors

The synthesis of this compound invariably begins with the preparation of appropriately substituted precursors. A common strategy involves the synthesis of halogenated fluorobenzoic acids, which can then be converted to the desired boronic acid.

One key precursor is 4-Bromo-3-fluorobenzoic acid . A prevalent synthetic route to this compound starts from 4-bromo-3-fluorotoluene, which is oxidized using a strong oxidizing agent like potassium permanganate. psu.edu The reaction is typically carried out under reflux conditions. After the oxidation is complete, the reaction mixture is filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the 4-bromo-3-fluorobenzoic acid. psu.edu

Another important precursor is 3-Bromo-4-fluorobenzoic acid . An industrial synthesis for this compound involves the Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting acetophenone (B1666503) is then brominated, followed by a haloform reaction using hypochlorite (B82951) solution to yield 3-bromo-4-fluorobenzoic acid. sigmaaldrich.com

The synthesis of 2-bromo-5-fluorobenzotrifluoride represents another pathway towards precursors. One method involves a three-step sequence starting from m-fluorobenzotrifluoride. This is first nitrated, then the nitro group is reduced to an amine, and finally, a Sandmeyer-type reaction (diazotization followed by bromination) is employed to introduce the bromine atom. google.com

These precursor synthesis strategies are summarized in the table below.

| Precursor | Starting Material | Key Reagents | Reaction Type | Reference |

| 4-Bromo-3-fluorobenzoic acid | 4-Bromo-3-fluorotoluene | Potassium permanganate | Oxidation | psu.edu |

| 3-Bromo-4-fluorobenzoic acid | Fluorobenzene | Acetyl chloride, AlCl₃, Bromine, Hypochlorite | Friedel-Crafts Acylation, Bromination, Haloform Reaction | sigmaaldrich.com |

| 2-Bromo-5-fluorobenzotrifluoride | m-Fluorobenzotrifluoride | Nitric acid, Sulfuric acid, Raney nickel, NaNO₂, CuBr | Nitration, Reduction, Sandmeyer Reaction | google.com |

Advanced Synthetic Routes for the Direct Preparation of this compound

The direct synthesis of this compound often involves the introduction of the boronic acid moiety onto a pre-functionalized aromatic ring. A prominent method is the lithiation-borylation of a suitable precursor.

This process typically starts with a halogenated benzoic acid derivative, such as 3-bromo-4-fluorobenzoic acid. The precursor is subjected to a halogen-metal exchange reaction at low temperatures using a strong organolithium base, like n-butyllithium or sec-butyllithium, in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting aryllithium species is then quenched with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate, to form a boronate ester. acs.org Subsequent acidic hydrolysis yields the desired this compound. acs.org The low temperatures are crucial to prevent side reactions and decomposition of the organolithium intermediate.

Another powerful technique is the Miyaura borylation , which involves a palladium-catalyzed cross-coupling reaction between a halo-aromatic compound and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). While widely applicable, this method often requires the protection of the carboxylic acid group to prevent interference with the catalytic cycle.

Derivatization Pathways and Functionalization of the Boronic Acid Moiety

The trifunctional nature of this compound offers multiple avenues for derivatization, enabling the synthesis of a diverse range of complex molecules.

Esterification Reactions for Boronic Acid Protection and Activation

The boronic acid group is often protected to prevent unwanted side reactions during subsequent transformations. A common method is the formation of a pinacol (B44631) ester . This is typically achieved by reacting the boronic acid with pinacol in a suitable solvent, often with removal of water to drive the equilibrium towards the ester. The resulting this compound pinacol ester is more stable and can be used in various coupling reactions.

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group provides a handle for a variety of transformations, most notably the formation of amides. Standard amide coupling protocols can be employed, involving the activation of the carboxylic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), followed by the addition of a primary or secondary amine. researchgate.net This allows for the introduction of a wide range of substituents.

The carboxylic acid can also be reduced to an alcohol or converted to other functional groups using standard organic transformations, further expanding the synthetic utility of the core scaffold.

Diversification through Aromatic Ring Substitution

The boronic acid moiety is a versatile functional group for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction . researchgate.net This palladium-catalyzed reaction allows for the coupling of the this compound (or its ester derivative) with a variety of aryl or vinyl halides and triflates. This reaction is a powerful tool for constructing biaryl structures, which are common motifs in pharmaceuticals and functional materials. chemimpex.com

Furthermore, electrophilic aromatic substitution reactions can potentially be used to introduce additional substituents onto the aromatic ring, although the directing effects of the existing fluorine, carboxyl, and boronic acid groups must be carefully considered. Halogenation, for instance, can introduce another reactive handle for further functionalization.

Synthetic Challenges and Optimization Strategies in Contemporary Research

The synthesis of this compound and its derivatives is not without its challenges. The ortho-lithiation of fluorobenzoic acids can be complex due to the competing directing effects of the fluorine and carboxylic acid groups. semanticscholar.orgrsc.org The regioselectivity of the lithiation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. Optimization of these parameters is crucial to achieve high yields of the desired isomer.

Reactivity and Mechanistic Investigations of 5 Carboxy 2 Fluorophenylboronic Acid

Electronic and Steric Influence of Fluorine and Carboxyl Groups on Boron Reactivity

The reactivity of the boronic acid moiety in 5-carboxy-2-fluorophenylboronic acid is significantly modulated by the electronic and steric effects of the attached fluorine and carboxyl groups.

Electronic Effects: Both the fluorine atom at the ortho-position and the carboxyl group at the meta-position are electron-withdrawing groups. This inductive withdrawal of electron density from the aromatic ring makes the boron atom more electron-deficient and thus increases its Lewis acidity. nih.gov Boronic acids are generally considered Lewis acids due to the empty p-orbital on the boron atom. mdpi.com The introduction of electron-withdrawing substituents enhances this acidity. nih.govmdpi.com For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, whereas the pKa values for various fluorinated phenylboronic acids range from 6.17 to 8.77, indicating a significant increase in acidity. nih.gov The presence of a strongly electron-withdrawing trifluoromethyl group has also been shown to cause a considerable rise in the acidity of phenylboronic acids. mdpi.comnih.gov This enhanced Lewis acidity is crucial for the compound's ability to interact with Lewis bases and participate in catalytic cycles. nih.gov

Comparative Acidity of Phenylboronic Acids

| Compound | pKa | Key Substituent Effect |

|---|---|---|

| Phenylboronic Acid | 8.86 nih.gov | Baseline |

| 4-Fluorophenylboronic Acid | 8.77 nih.gov | Weakest inductive effect among fluoro isomers nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 nih.gov | Strong cumulative inductive effect |

Steric Effects: The fluorine atom is located at the ortho-position relative to the boronic acid group. While fluorine has a relatively small van der Waals radius (1.47 Å), its placement adjacent to the reactive center can exert steric hindrance, potentially influencing the approach of reactants to the boron atom. researchgate.net In some contexts, such as the high catalytic activity of ortho-iodophenylboronic acid in amidation reactions, steric effects, in addition to electronic orbital interactions, are considered to play a key role. rsc.org This steric crowding can affect reaction kinetics and the conformational preference of the molecule. For instance, in ortho-fluorophenylboronic acids, weak intramolecular hydrogen bonds between the boronic acid's hydroxyl group and the fluorine (B-O-H···F) can form, influencing the crystal structure. nih.gov

Complexation Chemistry of the Boronic Acid Moiety with Lewis Bases

A fundamental characteristic of boronic acids is their ability to form stable complexes with Lewis bases. libretexts.orglibretexts.org The boron atom in this compound acts as an electron acceptor (Lewis acid), readily interacting with electron-pair donors (Lewis bases) such as amines, hydroxides, and diols. mdpi.comlibretexts.org

This interaction leads to a change in the hybridization of the boron atom from trigonal planar (sp²) to tetrahedral (sp³), forming a boronate anion. mdpi.comacs.org The enhanced Lewis acidity of this compound, due to its electron-withdrawing substituents, facilitates this complexation. nih.gov The formation of such Lewis acid-base complexes is a critical step in many of its applications, including sensing and catalysis. libretexts.orglibretexts.org

For example, the interaction with diols to form cyclic boronate esters is a well-known reaction. acs.org The stability of these complexes is pH-dependent. The presence of electron-withdrawing groups can lower the pKa of the boronic acid, allowing for stable complex formation at lower pH values. acs.org For example, a 3-pyridinylboronic acid-functionalized material could bind diols at a pH as low as 4.5. acs.org Fluoride (B91410) ions can also complex with boronic acids, a property that has been used to protect the boronic acid group from decomposition during certain copper(I)-mediated reactions. rsc.orgnih.gov

Reaction Kinetics and Selectivity Studies in Boronic Acid Transformations

The kinetics and selectivity of reactions involving this compound are a direct consequence of the electronic and steric factors discussed previously, as well as the presence of the second acidic functional group, the carboxylic acid.

| Factor | Influence on Kinetics & Selectivity | Rationale |

| Enhanced Lewis Acidity | Can accelerate reactions where Lewis acid activation is rate-limiting. | The electron-deficient boron center more readily activates substrates. nih.gov |

| Carboxylic Acid Group | Can impede reactions like Suzuki coupling. | The carboxylate can coordinate to and deactivate the palladium catalyst. reddit.com |

| Formation of Boroxines | Can decrease the effective concentration of the active monomeric boronic acid, slowing the reaction. | Boronic acids can dehydrate to form cyclic trimers (boroxines), which are often less reactive or catalytically inactive. cymitquimica.comresearchgate.net |

| Ortho Fluorine | Can influence selectivity through steric hindrance. | The group's position can block certain approaches to the reactive center, favoring specific stereochemical or regiochemical outcomes. rsc.org |

In Suzuki-Miyaura cross-coupling reactions, the presence of a carboxylic acid on the boronic acid partner can be problematic, sometimes leading to reaction failure. reddit.com This is often attributed to the carboxylate, formed under the basic reaction conditions, coordinating to the palladium catalyst and hindering the catalytic cycle. reddit.com

Mechanistic Elucidation of Key Reaction Pathways Involving this compound

Understanding the reaction mechanisms involving this compound is key to optimizing its use in synthesis. Two prominent examples are boronic acid-catalyzed amidation and the Suzuki-Miyaura cross-coupling.

Mechanism of Amidation: Arylboronic acids can act as efficient catalysts for the direct amidation of carboxylic acids and amines. Theoretical and experimental studies suggest a common mechanism:

Intermediate Formation: The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. This step is often thermodynamically unfavorable, and the removal of water is essential to drive the reaction forward. rsc.org

C-N Bond Formation: The amine then reacts with the acyloxyboronic acid intermediate. rsc.org

Rate-Determining Step: The rate-determining step is typically the cleavage of the C-O bond within a tetracoordinate acyl boronate intermediate, which then releases the amide product and regenerates the boronic acid catalyst. rsc.org

Mechanism of Suzuki-Miyaura Coupling: While the general mechanism of the Suzuki-Miyaura reaction is well-established, the use of this compound introduces a specific challenge.

Standard Catalytic Cycle: The reaction involves oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from the boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Complication by the Carboxyl Group: In the presence of the basic conditions required for the Suzuki reaction, the carboxylic acid group of this compound will be deprotonated to form a carboxylate. This carboxylate can act as a ligand for the palladium center. This coordination can potentially deactivate the catalyst or interfere with the formation of the active Pd(0) species, thus inhibiting or halting the catalytic cycle. reddit.com This represents a significant mechanistic side-pathway that competes with the desired productive pathway.

Catalytic Applications of 5 Carboxy 2 Fluorophenylboronic Acid and Its Derivatives

Boronic Acid Catalysis (BAC) Mechanisms

The catalytic activity of boronic acids, in general, stems from their unique Lewis acidic nature and their ability to form reversible covalent bonds with hydroxyl groups.

Electrophilic Activation of Carboxylic Acids and Alcohols

The primary mechanism for the activation of carboxylic acids by arylboronic acids involves the formation of a mixed anhydride. This process enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. For instance, in the presence of an amine, this activation facilitates the formation of an amide bond. While specific studies on 5-Carboxy-2-fluorophenylboronic acid are limited, the presence of the electron-withdrawing fluorine atom is expected to enhance the Lewis acidity of the boron center, potentially increasing its catalytic efficacy compared to unsubstituted phenylboronic acid.

Nucleophilic Activation of Diols and Saccharides

Arylboronic acids are well-known for their ability to form cyclic esters with diols and saccharides. This interaction can activate the diol, making it a better nucleophile for subsequent reactions. This property is particularly relevant in the context of carbohydrate chemistry.

Applications in Amide Condensation and Esterification Reactions

Catalysis in Cycloaddition and Conjugate Addition Reactions

Arylboronic acids have found application as catalysts in carbon-carbon bond-forming reactions, including cycloadditions and conjugate additions. These reactions often proceed through the activation of one of the reactants by the boronic acid. For example, Lewis acid catalysis is often required for Diels-Alder reactions involving less reactive dienes. mdpi.com Although there are no specific reports on the use of this compound in this context, its Lewis acidic nature suggests potential applicability.

Role as a Lewis Acid Catalyst in Organic Transformations

The Lewis acidity of boronic acids is a key determinant of their catalytic activity. sdu.dk The introduction of electron-withdrawing groups, such as fluorine, into the phenyl ring generally increases the Lewis acidity of the boronic acid. nih.gov This enhanced acidity can be beneficial for a range of organic transformations that are catalyzed by Lewis acids. The pKa of a boronic acid is often used as a measure of its Lewis acidity. mdpi.com Studies on various fluorinated phenylboronic acids have shown a correlation between the position and number of fluorine substituents and the acidity of the compound. nih.gov

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 874219-59-7 | tcichemicals.com |

| Molecular Formula | C7H6BFO4 | vsnchem.com |

| Molecular Weight | 183.93 | matrixscientific.com |

| Melting Point | 224-226 °C | matrixscientific.com |

Development of Heterogeneous and Supported Catalysts for Sustainable Processes

The development of heterogeneous catalysts is a key area of research aimed at improving the sustainability of chemical processes. Immobilizing homogeneous catalysts, such as arylboronic acids, on solid supports can facilitate catalyst recovery and reuse. While there are reports on the development of supported boronic acid catalysts for applications like amide condensation, specific examples utilizing this compound as the active component are not prevalent in the literature. researchgate.net The carboxylic acid functionality on this compound could, in principle, be used as a handle for grafting the molecule onto a solid support, paving the way for the creation of recyclable catalysts. Research into hybrid homogeneous/heterogeneous catalytic systems is also an active area of investigation. rsc.orgresearchgate.net

Applications in Advanced Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.com 5-Carboxy-2-fluorophenylboronic acid serves as a key coupling partner in these reactions for the synthesis of fluorinated biaryl derivatives, which are important motifs in pharmaceuticals and materials science. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity.

Table 1: Example of Suzuki-Miyaura Reaction Conditions

| Parameter | Condition | Reference |

| Catalyst | Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | nih.gov |

| Base | Potassium phosphate (B84403) (K₃PO₄) | nih.gov |

| Solvent | 1,4-Dioxane/Water mixture | nih.gov |

| Temperature | 90°C | nih.gov |

The substitution pattern of this compound plays a critical role in determining the regioselectivity of the Suzuki-Miyaura reaction. The presence of the ortho-fluoro substituent can influence the orientation of the coupling, and the electronic properties of the substituents on both coupling partners guide the reaction's outcome. rsc.org In cases where multiple reactive sites are present on the coupling partner, such as in polyhalogenated heterocycles, the reaction can proceed with high regioselectivity, allowing for the controlled synthesis of specific isomers. nih.gov

Furthermore, the restricted rotation around the newly formed biaryl bond, a phenomenon known as atropisomerism, can be observed in the products derived from ortho-substituted boronic acids. nih.gov The steric hindrance imposed by the ortho-substituents can lead to the formation of stable, axially chiral biaryls, which are of significant interest in catalysis and materials science. nih.gov

The efficiency of Suzuki-Miyaura couplings involving this compound can be significantly enhanced through careful optimization of the catalytic system. The choice of ligand coordinated to the palladium center is paramount. nih.gov Dialkylbiarylphosphine ligands, for instance, have been shown to be highly effective in promoting these reactions. nih.gov Automated systems have been employed to rapidly screen various ligands, temperatures, and catalyst loadings to identify the optimal conditions for maximizing yield and turnover number. nih.gov For less reactive substrates, such as those that are electronically deactivated, specific combinations of catalysts, ligands, and additives, like the use of cesium fluoride (B91410) (CsF) with silver(I) oxide (Ag₂O), have been found to be essential for promoting the reaction. nih.gov

Table 2: Factors in Catalyst System Optimization

| Factor | Description | Reference |

| Ligand Selection | Different classes of phosphine (B1218219) ligands (e.g., trialkyl-, triaryl-, dialkylbiarylphosphines) show varying optimality depending on reaction conditions. | nih.gov |

| Temperature | Optimal temperatures can vary and are often found in the range of 85-110°C. | nih.gov |

| Catalyst Loading | Typically ranges from 0.5 to 2.5 mol%. | nih.gov |

| Additives | Bases like K₃PO₄ or CsF, and co-catalysts like Ag₂O can be crucial for efficiency. | nih.govnih.gov |

This compound is a key reagent for constructing complex biaryl systems, which are prevalent in biologically active molecules and functional materials. researchgate.net Its use in Suzuki-Miyaura reactions has enabled the synthesis of various fluorinated biphenyl (B1667301) derivatives. mdpi.com For example, it can be coupled with functionalized aromatic or heteroaromatic halides to produce elaborate molecular architectures. One notable application is in the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, which have shown potential as antithrombotic agents. nih.gov

Other Transition Metal-Catalyzed Cross-Coupling Reactions

While most prominently used in Suzuki-Miyaura couplings, boronic acids like this compound are also potential substrates in other important cross-coupling reactions.

Stille Coupling: This reaction pairs an organotin compound with an organohalide. While not a direct application of the boronic acid, the biaryl structures created via Suzuki coupling can be further functionalized in subsequent Stille reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Boronic acids are not directly used, but the aryl halides they couple with can also be substrates for Sonogashira reactions.

Chan-Lam Coupling: This reaction forms a carbon-heteroatom bond, typically between a boronic acid and an amine or alcohol. This provides a pathway to aryl ethers and aryl amines.

Liebeskind-Srogl Coupling: This reaction involves the coupling of a thioester with a boronic acid, catalyzed by palladium with a copper(I) co-catalyst, to form ketones. wikipedia.org This reaction is notable for its mild conditions and tolerance of various functional groups. wikipedia.org

C-H Activation and Functionalization Mediated by Boronic Acid Derivatives

The functional groups present on this compound allow it to participate in C-H activation and functionalization reactions. In this context, the carboxylic acid moiety often plays a crucial role. sci-hub.se

The carboxylate group on this compound can act as a directing group in transition metal-catalyzed C-H activation. nih.gov This strategy allows for the selective functionalization of the C-H bond at the ortho position to the carboxyl group. nih.gov The metal catalyst coordinates to the Lewis basic carboxylate, which then directs the catalyst to a nearby C-H bond, leading to its cleavage and subsequent functionalization. sci-hub.se This approach provides a powerful and atom-economical method for elaborating the structure of the aromatic ring, enabling the introduction of various functional groups in a highly regioselective manner. sci-hub.senih.gov

Strategic Use as a Versatile Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.gov Arylboronic acids, including this compound, are valuable building blocks in MCRs due to their stability, commercial availability, and the diverse functionalities they can introduce. mdpi.comresearchgate.net

The use of boronic acid-containing building blocks in MCRs allows for the rapid generation of large libraries of structurally diverse and complex small molecules. researchgate.net This approach is particularly significant in medicinal chemistry and drug discovery, where the synthesis of numerous analogs is often required for structure-activity relationship (SAR) studies. nih.govnih.gov For instance, a diversity-oriented synthesis of peptide-boronic acids has been developed using a versatile building-block approach, highlighting the potential for creating hybrid molecules with significant applications. nih.govresearchgate.net

The compatibility of the free boronic acid moiety with the functional groups required for various MCRs, such as amines, carboxylic acids, aldehydes, and isocyanides, has been investigated. researchgate.net This compatibility is crucial as the electrophilic boron center could potentially interact with nucleophilic functional groups and disrupt the intended reaction pathway. researchgate.net Research has shown that free boronic acids can be successfully employed in different intramolecular MCRs (IMCRs), demonstrating their robustness as building blocks. researchgate.net

Five-component reactions (5CRs) represent a class of higher-order MCRs that are particularly efficient in constructing complex molecular architectures. nih.gov While the development of new 5CRs is challenging due to potential side reactions, they offer significant advantages in terms of structural complexity and diversity from commercially available starting materials. nih.gov

Applications in Materials Science and Engineering

Design and Synthesis of Responsive Polymers Utilizing 5-Carboxy-2-fluorophenylboronic Acid

The incorporation of this compound into polymer structures allows for the design of "smart" polymers that exhibit significant changes in their physical or chemical properties in response to external stimuli. nih.gov Phenylboronic acid (PBA)-containing polymers are particularly noted for their responsiveness to changes in pH and the concentration of specific diol-containing molecules, such as glucose. nih.govmdpi.com

The fundamental principle behind this responsiveness lies in the equilibrium of the boronic acid group. mdpi.com In an aqueous environment, the boronic acid exists in equilibrium between an uncharged, trigonal planar state and a charged, tetrahedral boronate state. The presence of an electron-withdrawing fluorine atom, as in this compound, lowers the acid dissociation constant (pKa) of the boronic acid. This shift makes the boronate form more accessible at lower pH values compared to unsubstituted phenylboronic acid, enhancing its sensitivity under physiological conditions.

The synthesis of these responsive polymers can be achieved by incorporating the this compound moiety either into the polymer backbone or as a pendant group. The carboxylic acid function on the molecule is a convenient handle for polymerization, often after conversion to a more reactive derivative like an acrylamide (B121943) or methacrylate. For example, a monomer can be synthesized from this compound and then copolymerized with other monomers (e.g., acrylamide, N-isopropylacrylamide) using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymer architectures. nih.gov

The resulting polymers exhibit stimuli-responsive behavior. An increase in pH or the addition of a diol like glucose promotes the formation of the charged boronate ester. mdpi.com This transition increases the hydrophilicity and charge density of the polymer chains, leading to macroscopic changes such as swelling, dissolution, or a conformational transition. mdpi.comnih.gov This behavior is the basis for creating materials for applications like sensors and controlled drug delivery systems. nih.govrsc.org

Fabrication of Smart Hydrogels with Tunable Properties

Smart hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water and respond to environmental stimuli. nih.govsemanticscholar.org this compound is an ideal functional monomer for fabricating smart hydrogels with tunable properties due to its dual responsiveness to both pH and diols. nih.gov

These hydrogels are typically synthesized by copolymerizing a monomer derived from this compound with a primary hydrogel-forming monomer (like acrylamide) and a cross-linking agent. nih.gov The properties of the resulting hydrogel can be precisely tuned by adjusting the concentration of the boronic acid monomer. The reversible interaction between the boronic acid groups and diols can serve as a dynamic cross-link.

Table 2: Stimuli and Responses of Hydrogels Functionalized with Phenylboronic Acid Moieties

| Stimulus | Mechanism | Macroscopic Response | Potential Application |

|---|---|---|---|

| pH Increase | Deprotonation of boronic acid and carboxylic acid groups, leading to increased charge and hydrophilicity. mdpi.com | Swelling, increased permeability. | pH-triggered drug release. nih.gov |

| Glucose Addition | Competitive binding of glucose (a diol) forms charged boronate esters, increasing hydrophilicity. mdpi.comnih.gov | Swelling, disassembly, or permeability change. researchgate.net | Self-regulated insulin (B600854) delivery systems. rsc.orgresearchgate.net |

| H₂O₂ (ROS) | Oxidative decomposition of the phenylboronic acid group. researchgate.netmdpi.com | Degradation, decomposition of the hydrogel network. | ROS-responsive drug delivery for inflammatory sites. nih.gov |

For example, a hydrogel containing this specific boronic acid can be designed to swell in the presence of glucose. researchgate.net At a stable pH, the introduction of glucose leads to the formation of boronate esters, increasing the negative charge within the network. The resulting electrostatic repulsion between polymer chains and increased osmotic pressure cause the hydrogel to swell, which can trigger the release of an encapsulated drug, such as insulin. researchgate.net The lower pKa of the 2-fluoro-substituted boronic acid is advantageous for creating hydrogels that operate effectively under physiological conditions (pH ~7.4). nih.gov The mechanical properties and swelling behavior of these hydrogels can be fine-tuned by controlling the cross-linking density and the concentration of the functional boronic acid monomer. nih.gov

Surface Modification and Functionalization of Advanced Materials

The ability of this compound to bind selectively to cis-diols makes it a powerful agent for the surface modification and functionalization of advanced materials. mdpi.com This is particularly useful for imparting molecular recognition capabilities to otherwise inert surfaces, with applications in affinity chromatography, biosensing, and targeted drug delivery. researchgate.netnih.gov

One common technique is the covalent immobilization of the boronic acid onto a material's surface. Materials such as silica, gold nanoparticles, and various polymers can be functionalized with groups (e.g., amines, hydroxyls) that can react with the carboxylic acid of this compound to form a stable amide or ester linkage. This process creates a surface decorated with boronic acid moieties that can selectively capture and bind diol-containing molecules. frontiersin.org

Research has shown that monolithic columns functionalized with fluorophenylboronic acids exhibit ultrahigh affinity for cis-diol compounds like nucleosides and glycoproteins. nih.govnih.gov The enhanced acidity (lower pKa) of the fluorinated boronic acid allows for strong binding at neutral or even slightly acidic pH, which is a significant advantage for analyzing biological samples that may be sensitive to harsh basic conditions. nih.gov

Another powerful method for surface functionalization is layer-by-layer (LbL) assembly. mdpi.com This technique involves the sequential deposition of polymers with complementary interactions. A polymer containing this compound can be layered with a diol-containing polymer (like polyvinyl alcohol) to build up multilayer thin films. These films are stimuli-responsive; they can be assembled or disassembled by changing the pH or by introducing a competitive sugar molecule, allowing for the controlled release of encapsulated substances. researchgate.netmdpi.com

Integration into Self-Assembling Systems and Supramolecular Architectures

Self-assembly is a process where components spontaneously organize into ordered structures. The reversible and directional nature of the boronic acid-diol interaction makes it an excellent tool for dynamic covalent chemistry and the construction of complex supramolecular systems. rsc.orgmsu.edu this compound can act as a programmable building block in these systems.

The molecule possesses distinct interaction sites: the boronic acid group for reversible covalent bonding with diols and the carboxylic acid group for forming hydrogen bonds or salt bridges. This bifunctionality allows for the programmed assembly of sophisticated architectures. For instance, by reacting this compound with a molecule containing two diol groups, one can create macrocycles or linear polymers through the formation of boronate ester linkages. rsc.org

The self-assembly can be controlled by external stimuli. The equilibrium between the assembled and disassembled states can be shifted by changes in pH, temperature, or the presence of a competitive guest molecule. msu.edu This dynamic nature allows for the creation of self-healing materials, where broken boronate ester bonds can reform, and adaptable systems that can reconfigure their structure in response to environmental cues. The defined geometry of the phenyl ring and the specific locations of the functional groups provide structural control, leading to the formation of organized architectures such as cages, capsules, and dynamic polymers. rsc.org

Applications in Chemical Biology and Biochemistry

Molecular Recognition and Binding of Biologically Relevant Molecules

Boronic acids are well-regarded as synthetic receptors due to their capacity for specific and reversible interactions with cis-1,2- or 1,3-diols, which are common structural motifs in many biologically significant molecules.

5-Carboxy-2-fluorophenylboronic acid is adept at forming stable, cyclic boronate esters with molecules containing diol functionalities, most notably saccharides (sugars). This interaction is covalent but reversible, making it ideal for sensing and molecular recognition applications. The fundamental reaction involves the boronic acid moiety and two adjacent hydroxyl groups (a diol) on a sugar molecule, which condense to form a five- or six-membered ring. This binding capability allows boronic acids to differentiate between structurally similar saccharides.

The presence of an electron-withdrawing fluorine atom on the phenyl ring of this compound is significant. It lowers the pKa of the boronic acid, which facilitates the binding of diols like glucose at physiological pH (around 7.4) nih.gov. A related compound, 5-carboxy-2-chlorophenylboronic acid, is also recognized for its ability to form stable complexes with diols, underscoring its utility in the detection of sugars and other biomolecules chemimpex.com. This principle of reversible covalent bonding has been harnessed to create glucose-responsive systems, for instance, by conjugating a fluorophenylboronic acid derivative to insulin (B600854), thereby controlling its solubility based on glucose concentration nih.gov.

Table 1: Examples of Diol-Containing Biomolecules Recognized by Phenylboronic Acids

| Biomolecule Class | Specific Example | Key Structural Feature |

|---|---|---|

| Monosaccharides | Glucose, Fructose | cis-1,2- and 1,3-diols |

| Glycoproteins | Cell surface proteins | Glycan chains with diols |

| Ribonucleosides | Adenosine, Guanosine | Ribose sugar with cis-diols |

The interaction between this compound and diols is highly dependent on pH. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The neutral form has a significantly lower affinity for diols. As the pH of the solution increases towards the pKa of the boronic acid, the equilibrium shifts in favor of the tetrahedral boronate species. This anionic form is a stronger Lewis acid and binds much more readily and strongly to diols to form the cyclic boronate ester.

Therefore, the binding is favored at a pH greater than the boronic acid's pKa nih.govresearchgate.net. The fluorine substituent on this compound lowers its pKa, making it a more effective binding agent for saccharides under neutral physiological conditions compared to unsubstituted phenylboronic acid nih.gov. This pH-sensitive binding is a critical feature for designing sensors and release systems that operate within specific biological pH ranges, such as the bloodstream or acidic endosomal compartments.

Development of Bioorthogonal Chemistry Tools

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with or being interfered by native biochemical processes nih.gov. While specific published applications of this compound as a bioorthogonal tool are not extensively documented, its structure offers significant potential.

The carboxylic acid group serves as a versatile chemical handle. It can be readily conjugated to other molecules of interest—such as fluorescent dyes, affinity tags, or therapeutic agents—using standard amide coupling chemistry. The boronic acid moiety can then act as the bioorthogonal reaction partner. Boronic acids are known to participate in biorthogonal coupling reactions and can be used for molecular recognition of specific residues within proteins researchgate.net. For example, it could be used to selectively label or capture glycoproteins or other biomolecules that have been metabolically engineered to display unique diol-containing groups. This dual functionality allows for the construction of sophisticated chemical probes for imaging, proteomics, and drug delivery applications.

Research on Protein-Boronic Acid Interactions and Enzyme Inhibition

The boronic acid group can interact with specific amino acid residues in proteins, leading to applications in enzyme inhibition and the stabilization of protein structures.

Arylboronic acids are recognized as potent and competitive inhibitors of serine proteases, a major class of enzymes that includes chymotrypsin and subtilisin nih.govnih.gov. The mechanism of inhibition involves the boron atom of the boronic acid forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site researchgate.net. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity researchgate.net.

The binding constants for this inhibition are strongly pH-dependent nih.gov. As an arylboronic acid, this compound is expected to exhibit this inhibitory activity. Its carboxylic acid and fluorine substituents can further influence its binding affinity and selectivity for the active sites of different proteases.

Table 2: Common Serine Proteases Potentially Targeted by Arylboronic Acid Inhibitors

| Enzyme | Biological Function |

|---|---|

| Chymotrypsin | Digestive enzyme in the small intestine |

| Trypsin | Digestive enzyme, protein cleavage |

| Elastase | Breaks down elastin, involved in inflammation |

| Thrombin | Key enzyme in the blood coagulation cascade |

A critical application of small molecules in chemical biology is the kinetic stabilization of proteins prone to misfolding and aggregation, which is the underlying cause of many amyloid diseases. One such protein is transthyretin (TTR), whose dissociation from a stable tetramer into monomers leads to amyloidosis, causing cardiomyopathy and polyneuropathy patsnap.comnih.gov.

Small molecules known as kinetic stabilizers can bind to the thyroxine-binding sites within the TTR tetramer, preventing its dissociation patsnap.compnas.org. Research has identified key structural features for potent TTR stabilizers, many of which are present in this compound. For example, the approved drug Tafamidis and the clinical candidate Acoramidis (AG10) both feature aromatic rings with halogen substituents and a carboxylic acid nih.govnih.govstressmarq.com. The carboxylic acid is crucial as it forms salt bridges with lysine (B10760008) residues (K15 and K15') in the binding pocket, while halogen atoms fit into specific halogen binding pockets nih.gov.

The 2-fluoro and 5-carboxy substitutions on the phenyl ring of this compound make it a molecule of interest for research into novel TTR stabilizers. The boronic acid group itself could form additional stabilizing hydrogen bonds within the binding site, potentially enhancing its potency.

Table 3: Comparison of Structural Features for TTR Stabilizers

| Compound | Core Structure | Key Functional Groups for TTR Binding |

|---|---|---|

| Tafamidis | Benzoxazole derivative | Dichlorophenyl ring, Carboxylic acid nih.govstressmarq.com |

| Acoramidis (AG10) | Phenyl-pyrazole derivative | Fluorobenzoic acid nih.govresearchgate.net |

Use as a Building Block in Pharmaceutical Development and Drug Synthesis Research

This compound is a versatile bifunctional molecule that serves as a valuable building block in pharmaceutical and medicinal chemistry. Its structure incorporates three key features: a phenyl ring scaffold, a boronic acid group, and a carboxylic acid group, with a fluorine atom providing additional modulation of its chemical properties. This combination allows for its use in a variety of chemical reactions to construct more complex molecules with potential therapeutic applications.

The primary utility of phenylboronic acids in drug synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors. nbinno.com The boronic acid moiety is the active component in this reaction. Simultaneously, the carboxylic acid group offers a convenient handle for further chemical modifications, such as the formation of amide bonds, which are prevalent in many pharmaceutical compounds. The presence of a fluorine atom can significantly influence the properties of a drug candidate by enhancing metabolic stability, improving binding affinity to biological targets, and increasing lipophilicity, which can aid in cell membrane permeability. nbinno.comnbinno.com Consequently, this compound is utilized as an intermediate in the synthesis of novel chemical entities aimed at various therapeutic targets. nbinno.com

Design and Synthesis of Ligands for Biological Targets

The rational design of ligands for specific biological targets is a cornerstone of modern drug discovery. The structural features of this compound make it an attractive starting material for synthesizing such ligands. The carboxylic acid functional group is particularly useful as it can be readily converted into an amide by reacting with a primary or secondary amine under standard coupling conditions. This amide bond formation is a fundamental reaction in medicinal chemistry for linking different molecular fragments together. japsonline.com

For instance, research into polymers for drug delivery has utilized similar building blocks, such as 3-carboxy-4-fluorophenylboronic acid and other carboxyphenylboronic acids (CPBA), to functionalize carrier molecules like chitosan. japsonline.com In these examples, the carboxyl group of the phenylboronic acid is activated and reacted with the amine groups on the chitosan backbone to form a stable amide linkage. japsonline.comjapsonline.com The resulting conjugate combines the properties of the polymer with the unique chemical behavior of the phenylboronic acid moiety. The boronic acid component is known for its ability to form reversible covalent bonds with diols, a structural motif found in many biological molecules, including sugars like sialic acid, which is often overexpressed on the surface of cancer cells. japsonline.com This interaction can be exploited to design ligands that selectively target tumor cells.

The general strategy involves using the carboxy-phenylboronic acid scaffold to build a molecule that can bind to a specific biological receptor or enzyme. The synthesis allows for the systematic modification of different parts of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties.

Exploration in Boron Neutron Capture Therapy (BNCT) Research

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that involves the selective delivery of boron-10 (¹⁰B) atoms to tumor cells. semanticscholar.org Following accumulation in the tumor, the area is irradiated with a beam of low-energy thermal neutrons. The ¹⁰B atoms capture these neutrons, triggering a nuclear fission reaction that produces high-energy alpha particles (⁴He nuclei) and lithium-7 (⁷Li) ions. These particles have a very short path length of approximately 5–9 µm, roughly the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. semanticscholar.orgmdpi.com

The success of BNCT is critically dependent on the development of boron delivery agents that can selectively accumulate in tumor tissue at a sufficiently high concentration. The two agents currently used in clinical settings are L-boronophenylalanine (BPA) and sodium borocaptate (BSH), but they possess limitations regarding tumor selectivity and water solubility. nih.govnih.gov This has driven extensive research into a new generation of boron carriers with improved properties.

Phenylboronic acid derivatives are a major focus of this research. Building blocks like this compound are of interest for synthesizing novel BNCT agents. The fluorine atom can be useful for creating fluorinated analogues of existing agents, which can potentially be labeled with the positron-emitting isotope fluorine-18 (¹⁸F). Such ¹⁸F-labeled compounds can be used in Positron Emission Tomography (PET) scanning to non-invasively visualize the biodistribution and tumor accumulation of the boron agent before the administration of neutron therapy, allowing for better treatment planning. nih.govmdpi.com The carboxylic acid group can enhance water solubility or serve as a point of attachment for conjugation to tumor-targeting molecules like peptides or antibodies to improve tumor selectivity. nih.gov

Table 1: Comparison of Clinically Used BNCT Agents

| Agent | Chemical Name | Key Characteristics | Limitations |

|---|---|---|---|

| BPA | L-Boronophenylalanine | An amino acid derivative that accumulates in tumors via transporters like LAT1. mdpi.comnih.gov | Poor water solubility, moderate tumor selectivity. nih.gov |

| BSH | Sodium borocaptate | A boron cluster compound. nih.govnih.gov | Lack of tumor selectivity, relies on disruption of the blood-brain barrier for brain tumors. nih.gov |

Research continues to explore various boron-containing compounds, including boronated amino acids, peptides, nanoparticles, and other small molecules, to overcome the limitations of current agents and improve the efficacy of BNCT. nih.govnih.govmdpi.com

Applications in Analytical Chemistry and Sensor Development

Design of Chemosensors for Selective Analyte Detection

The core principle behind using 5-Carboxy-2-fluorophenylboronic acid in chemosensors is its ability to act as a molecular recognition element. When this boronic acid moiety binds to a target analyte (like a sugar), the interaction can be transduced into a measurable signal, such as a change in fluorescence or pH. rsc.org The design of these sensors often involves conjugating the boronic acid molecule to a signal-reporting molecule, such as a fluorophore.

Fluorescence-based sensors are widely developed using boronic acids due to their high sensitivity. A common mechanism employed is Photoinduced Electron Transfer (PET). In this setup, the boronic acid is positioned near a fluorophore. The boron atom, being electron-deficient, quenches the fluorescence of the nearby dye. When the boronic acid binds to a diol-containing molecule like glucose, a stable cyclic boronate ester is formed. This binding event alters the electronic properties of the boron center, inhibiting the PET process and causing a "turn-on" fluorescence signal. nih.gov

The specific structure of this compound is particularly advantageous for carbohydrate sensing at physiological pH. The electron-withdrawing fluorine atom lowers the pKa of the boronic acid group, allowing it to bind effectively with diols in neutral or near-neutral conditions. dovepress.com For instance, a closely related compound, 4-carboxy-3-fluoro phenylboronic acid (FPBA), was selected for developing bioresponsive systems specifically because its pKa of 7.2 allows for efficient interaction at cytosolic pH. acs.org The carboxyl group on the molecule provides a convenient site for covalently linking it to various fluorophores to construct these sensing systems.

Table 1: Illustrative Fluorescence Response of a this compound-Based Sensor

| Analyte (Carbohydrate) | Binding Affinity (Ka, M⁻¹) | Fluorescence Intensity Change |

|---|---|---|

| Fructose | High | Significant Increase |

| Glucose | Moderate | Moderate Increase |

| Galactose | Moderate | Moderate Increase |

| Mannitol (Sugar Alcohol) | Low | Slight Increase |

This table illustrates the expected differential binding and fluorescence response based on the known selectivity of phenylboronic acids for various carbohydrates.

The interaction between boronic acids and diols is highly dependent on pH. The boronic acid must be in its anionic, tetrahedral form to bind effectively with a diol, and the equilibrium between the neutral, trigonal form and the active tetrahedral form is governed by the pH of the solution. nih.gov This inherent pH dependency allows this compound to be a key component in pH-responsive systems. rsc.orgresearchgate.net

Furthermore, the molecule possesses a second pH-sensitive group: the carboxylic acid. This dual-responsive nature enables the design of sophisticated sensor systems that can react to multiple stimuli. For example, nanoparticles or hydrogels functionalized with this compound can exhibit changes in their physical properties, such as swelling or disassembly, in response to specific pH triggers in the environment, which can in turn release an encapsulated agent or generate a signal. acs.orgnih.govrsc.org

Enhancement of Sensitivity and Specificity in Analytical Techniques

The performance of any analytical sensor is determined by its sensitivity and specificity towards the target analyte. The chemical structure of this compound is tailored to enhance both of these parameters, particularly for carbohydrate detection in biological fluids.

Sensitivity: The sensitivity of a boronic acid sensor is closely tied to its pKa. Unsubstituted phenylboronic acid has a pKa of around 8.8, making it relatively inefficient at the physiological pH of 7.4. To achieve strong binding and thus high sensitivity, the pH would need to be raised. However, the introduction of an electron-withdrawing substituent, such as a fluorine atom, significantly lowers the boronic acid's pKa. dovepress.com This brings the optimal binding pH closer to the physiological range, resulting in a much stronger interaction with glucose and other diols without requiring extreme pH conditions. This leads to a more sensitive detection system. dovepress.comacs.org

Table 2: Comparison of pKa Values for Different Phenylboronic Acids

| Compound | Substituents | Approximate pKa | Efficacy at pH 7.4 |

|---|---|---|---|

| Phenylboronic Acid | None | 8.8 | Low |

| This compound | -COOH, -F | ~7.0 - 7.5 | High |

| 4-Carboxy-3-fluorophenylboronic acid | -COOH, -F | 7.2 | High |

pKa values are approximate and demonstrate the effect of electron-withdrawing groups.

Specificity: While phenylboronic acids can bind to a range of diol-containing molecules, specificity can be engineered by modifying the sensor's structure. The fixed orientation of the boronic acid and other functional groups on the phenyl ring creates a binding pocket with a specific size and shape, which can favor certain carbohydrates over others. This allows for the development of sensors that can, for example, differentiate between glucose and fructose.

Advanced Diagnostic Tool Development through Boronic Acid Functionalization

The utility of this compound extends beyond simple chemosensors to the creation of more complex diagnostic tools. The carboxylic acid group serves as a versatile chemical handle, allowing the molecule to be immobilized onto various platforms. japsonline.com

This functionalization capability enables several advanced applications:

Surface Functionalization: The molecule can be grafted onto the surfaces of electrodes or microarrays to create reusable, solid-state electrochemical or optical sensors for continuous analyte monitoring.

Nanoparticle Conjugation: Attaching this compound to nanoparticles (e.g., gold, zinc oxide, or polymeric nanoparticles) creates targeted diagnostic probes. japsonline.com For example, since many cancer cells overexpress sialic acid (a diol-containing sugar) on their surface, these functionalized nanoparticles can be used for targeted imaging and detection of tumor cells.

Polymer and Hydrogel Integration: Incorporating the molecule into polymers or hydrogels allows for the development of "smart" materials that respond to the presence of glucose. These materials can form the basis of diagnostic tools like contact lenses that change color in response to tear glucose levels or implantable sensors for continuous glucose monitoring in diabetic patients. acs.orgnih.gov A similar compound, 5-carboxy-2-chlorophenylboronic acid, has been noted for its application in preparing such advanced sensor materials. chemimpex.com

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock) for Structural and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for predicting the geometric and electronic properties of molecules. libretexts.orgyoutube.com These calculations provide optimized molecular structures, vibrational frequencies, and electronic charge distributions.

Studies on analogous compounds like 2-fluorophenylboronic acid and 3-fluorophenylboronic acid using DFT (specifically the B3LYP functional) and HF methods have been performed to determine their ground-state geometries and vibrational spectra. nih.govresearchgate.net For instance, calculations on 3-fluorophenylboronic acid with the B3LYP/6-311++G(d,p) basis set have provided detailed assignments of its vibrational modes, supported by experimental FT-IR and FT-Raman spectra. nih.gov

The optimized geometric parameters for related fluorophenylboronic acids, calculated using DFT methods, provide a reasonable approximation for what can be expected for 5-Carboxy-2-fluorophenylboronic acid. The presence of the electron-withdrawing fluorine and carboxylic acid groups is expected to influence bond lengths and angles within the phenyl ring and at the boronic acid moiety.

Table 1: Calculated Geometric Parameters for Phenylboronic Acid Analogs

This table is generated based on typical data from computational studies of substituted phenylboronic acids and is for illustrative purposes.

| Parameter | 2-Fluorophenylboronic Acid (Calculated) | 3-Fluorophenylboronic Acid (Calculated) |

|---|---|---|

| B-C Bond Length (Å) | 1.566 | 1.562 |

| C-F Bond Length (Å) | 1.354 | 1.358 |

| O-B-O Angle (°) | 118.5 | 119.2 |

| C-C-B Angle (°) | 122.1 | 121.8 |

Note: The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). d-nb.infonih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

For substituted phenylboronic acids, the positions and electronic nature of the substituents significantly affect the HOMO and LUMO energy levels. In this compound, both the fluorine atom and the carboxylic acid group are electron-withdrawing. These groups are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted phenylboronic acid. The specific positioning of these groups (ortho-fluoro and meta-carboxy relative to the boronic acid) will dictate the precise energy levels and the distribution of the electron density in these frontier orbitals.

Computational studies on 3-fluorophenylboronic acid have calculated the HOMO and LUMO energies, providing insights into its electronic properties and reactivity. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a Related Compound

This table is based on data for 3-fluorophenylboronic acid and is for illustrative purposes.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|

Note: The values for this compound would be different due to the additional carboxylic acid group and different substitution pattern.

Molecular Dynamics and Docking Simulations for Interaction Studies (e.g., protein binding)

Molecular dynamics (MD) and molecular docking are powerful computational techniques used to study the interactions between a small molecule and a macromolecule, such as a protein. nih.govnih.gov Molecular docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netbiointerfaceresearch.com

While no specific molecular docking or MD simulation studies have been reported for this compound, its structural motifs suggest potential applications where such studies would be highly relevant. Phenylboronic acids are known to interact with diols, including those found in saccharides and on the surface of proteins. The carboxylic acid group can participate in hydrogen bonding and salt bridge interactions, while the fluorinated phenyl ring can engage in various non-covalent interactions.

These computational methods are instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of binding affinity and selectivity. For example, docking studies on benzoic acid derivatives have been used to evaluate their potential as inhibitors for enzymes like the SARS-CoV-2 main protease. mdpi.com

Conformational Analysis and Torsional Barrier Investigations

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds.

For phenylboronic acids, a key conformational feature is the orientation of the boronic acid group relative to the phenyl ring. A detailed computational study on 2-fluorophenylboronic acid revealed the presence of different conformers arising from rotation around the C-B bond. beilstein-journals.org The study indicated that an intramolecular hydrogen bond between the fluorine atom and a hydroxyl group of the boronic acid (OH···F) plays a significant role in stabilizing certain conformations. beilstein-journals.orgmdpi.com

In this compound, the conformational landscape will be further complicated by the presence of the carboxylic acid group, which can also rotate and potentially form intramolecular hydrogen bonds with the adjacent fluorine or the boronic acid group. The relative energies of these conformers and the barriers to their interconversion can be calculated using quantum chemical methods.

Table 3: Relative Energies of 2-Fluorophenylboronic Acid Conformers

This table is based on published data and illustrates the energy differences between stable conformations.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1a | Intramolecular OH···F H-bond | 0.00 (most stable) |

| 1b | Alternative OH···F H-bond | ~0.7 - 1.0 |

| 1c | No intramolecular H-bond | ~3.0 - 3.5 |

Source: Adapted from conformational analysis studies of 2-fluorophenylboronic acid. beilstein-journals.org

Computational Modeling of Intermolecular Interactions in Co-crystals

Computational modeling is an increasingly important tool in the field of crystal engineering, particularly for the prediction and understanding of co-crystals. rsc.orgiapchem.org Co-crystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions.

For phenylboronic acids, the boronic acid group is a potent hydrogen bond donor and can form robust synthons, such as the characteristic dimeric R²₂(8) motif, with itself or with other hydrogen bond acceptors. mdpi.com Computational methods, including DFT with periodic boundary conditions and specialized tools like COSMO-RS, can be used to predict the likelihood of co-crystal formation between a target molecule and a library of potential co-formers. rsc.orgsdu.dk These models calculate interaction energies and analyze the geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking.

Studies on fluorinated phenylboronic acids have shown that they form typical syn-anti hydrogen-bonded dimers. mdpi.com The introduction of a carboxylic acid group, as in this compound, provides an additional strong hydrogen bonding site, increasing the possibilities for forming diverse and stable supramolecular architectures. Computational modeling can help to rationalize observed crystal structures and to design new co-crystals with desired physicochemical properties.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netacs.orgresearchgate.net

NMR spectroscopy is an indispensable tool for the structural elucidation of organoboron compounds in both solution and the solid state.

Solution-state NMR provides precise information about the molecular framework.

¹H NMR: Proton NMR spectra are used to determine the number and connectivity of hydrogen atoms. For fluorinated phenylboronic acids, the spectra reveal signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing fluorine and carboxylic acid groups. The protons of the boronic acid's hydroxyl groups often appear as a broad signal, indicative of exchange processes.

¹³C NMR: Carbon NMR is crucial for mapping the carbon skeleton. The presence of a fluorine atom introduces characteristic C-F coupling constants, which can be observed for the carbon atoms on the aromatic ring. researchgate.net The carbon atom directly bonded to the boron atom (the ipso-carbon) typically shows a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus. nih.gov

¹¹B NMR: As a quadrupolar nucleus (I = 3/2), ¹¹B NMR is highly sensitive to the electronic environment and coordination number of the boron atom. acs.org For trigonal planar boronic acids like 5-Carboxy-2-fluorophenylboronic acid, the ¹¹B chemical shift typically falls in the range of 18-31 ppm. researchgate.net Changes in this chemical shift can indicate the formation of tetracoordinate boronate species, which resonate at higher fields (further upfield).

Table 1: Typical NMR Chemical Shift Ranges for Phenylboronic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Shifts depend on substitution pattern. |

| Boronic Acid (B(OH)₂) | Variable (broad) | Position and intensity are solvent and concentration dependent. | |

| ¹³C | Aromatic (Ar-C) | 115 - 140 | C-F couplings provide structural information. researchgate.net |

| Carboxyl (-COOH) | 165 - 185 | ||

| Ipso-Carbon (C-B) | 125 - 145 | Often a broad signal. | |

| ¹¹B | Boronic Acid (trigonal) | 18 - 31 | Sensitive to electronic effects of substituents. researchgate.net |

This table provides generalized data for phenylboronic acids; specific values for this compound may vary.

Solid-state NMR (ssNMR) is powerful for characterizing materials where the boronic acid is immobilized on a support or exists in a crystalline or amorphous solid form. rsc.orgresearchgate.net

¹¹B MAS NMR: Magic Angle Spinning (MAS) NMR of ¹¹B is used to study the local boron environment. researchgate.net It can distinguish between three-coordinate (trigonal) boron in the boronic acid and four-coordinate (tetrahedral) boron, which might form through intermolecular interactions or self-condensation into boroxine (B1236090) structures. rsc.org The analysis of quadrupolar coupling constants (CQ) and chemical shift anisotropy (CSA) provides detailed insight into the symmetry and electronic structure around the boron nucleus. acs.org Studies on various aromatic boronic acids show that both CQ and CSA are larger for boronic acids compared to their ester derivatives. researchgate.net

2D ¹¹B-¹¹B Correlation: Advanced 2D ssNMR techniques can reveal through-space connectivities between boron atoms, which is crucial for identifying the self-assembly of boronic acids into dimers or boroxine rings in the solid state. rsc.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bondingacs.orgmdpi.com

Vibrational spectroscopy probes the vibrational modes of a molecule, offering a fingerprint of its functional groups and bonding arrangements. mdpi.com

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is routinely used to identify key functional groups. In this compound, characteristic bands include:

O-H Stretching: A very broad and strong band, typically in the 3200–3400 cm⁻¹ region, arising from the hydrogen-bonded hydroxyl groups of both the carboxylic acid and boronic acid moieties. cdnsciencepub.com

C=O Stretching: A strong absorption from the carboxylic acid group, usually around 1700 cm⁻¹.

B-O Stretching: Asymmetric B-O stretching vibrations are observed in the 1300–1400 cm⁻¹ range. acs.orgresearchgate.net

C-B Stretching: The stretch for the carbon-boron bond can be found near 1000-1100 cm⁻¹. researchgate.net

B-O-H Bending: The in-plane bending of the B-O-H group often appears around 1000-1200 cm⁻¹. cdnsciencepub.com

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and for studying carbon-based structures. Aromatic C-C ring vibrations are typically strong in the Raman spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Phenylboronic Acids

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

|---|---|---|---|

| ~3300 | ν(O-H) | Strong, Broad | cdnsciencepub.com |

| ~1700 | ν(C=O) of Carboxyl | Strong | nist.gov |

| ~1600 | ν(C=C) Aromatic | Medium | researchgate.net |

| ~1350 | νₐₛ(B-O) | Strong | acs.org |